Cas no 2021570-18-1 ({1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine)

{1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine Chemical and Physical Properties
Names and Identifiers
-
- {1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine
- EN300-1280708
- {1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine
- 2021570-18-1
-
- Inchi: 1S/C11H22N2O/c12-9-10-4-6-13(10)7-5-11-3-1-2-8-14-11/h10-11H,1-9,12H2
- InChI Key: CJEKHCASSQGHBZ-UHFFFAOYSA-N
- SMILES: O1CCCCC1CCN1CCC1CN
Computed Properties
- Exact Mass: 198.173213330g/mol
- Monoisotopic Mass: 198.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.5Ų
- XLogP3: 0.6
{1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280708-10.0g |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 10g |
$6882.0 | 2023-05-27 | ||
Enamine | EN300-1280708-0.25g |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 0.25g |
$1472.0 | 2023-05-27 | ||
Enamine | EN300-1280708-5.0g |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 5g |
$4641.0 | 2023-05-27 | ||
Enamine | EN300-1280708-100mg |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 100mg |
$1183.0 | 2023-10-01 | ||
Enamine | EN300-1280708-250mg |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 250mg |
$1235.0 | 2023-10-01 | ||
Enamine | EN300-1280708-5000mg |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 5000mg |
$3894.0 | 2023-10-01 | ||
Enamine | EN300-1280708-2500mg |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 2500mg |
$2631.0 | 2023-10-01 | ||
Enamine | EN300-1280708-2.5g |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 2.5g |
$3136.0 | 2023-05-27 | ||
Enamine | EN300-1280708-0.05g |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 0.05g |
$1344.0 | 2023-05-27 | ||
Enamine | EN300-1280708-0.1g |
{1-[2-(oxan-2-yl)ethyl]azetidin-2-yl}methanamine |
2021570-18-1 | 0.1g |
$1408.0 | 2023-05-27 |
{1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine Related Literature
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
Additional information on {1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine
Recent Advances in the Study of 2021570-18-1 and {1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine: A Comprehensive Research Brief
The chemical compound 2021570-18-1 and its derivative, {1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being explored for their potential therapeutic applications, particularly in the development of novel drug candidates. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of 2021570-18-1, a compound with a unique structural framework that makes it a promising candidate for drug development. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalytic methods, to produce high-purity samples of 2021570-18-1. These efforts have been complemented by computational modeling studies to predict the compound's reactivity and stability under various conditions.
The derivative {1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine has been identified as a key intermediate in the synthesis of more complex molecules with potential pharmacological activity. Preliminary in vitro studies have demonstrated that this compound exhibits moderate binding affinity to certain biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. These findings suggest that {1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine could serve as a scaffold for the development of new anti-inflammatory or neuroprotective agents.
In vivo studies using animal models have further elucidated the pharmacokinetic properties of these compounds. Researchers have reported that 2021570-18-1 displays favorable bioavailability and a relatively long half-life, making it suitable for further development as a therapeutic agent. Additionally, toxicity studies have indicated that the compound has a manageable safety profile at therapeutic doses, although further investigations are needed to fully assess its long-term effects.
The potential clinical applications of these compounds are vast. For instance, 2021570-18-1 has shown promise in preclinical trials for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and modulate neuronal activity makes it a particularly attractive candidate for CNS-targeted therapies. Similarly, {1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine is being explored for its anti-inflammatory properties, with potential applications in autoimmune diseases and chronic inflammatory conditions.
Despite these promising findings, several challenges remain. The scalability of the synthesis process for 2021570-18-1 and its derivatives needs to be optimized to meet the demands of large-scale production. Additionally, more comprehensive studies are required to fully understand the mechanisms of action and potential side effects of these compounds. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in addressing these challenges and advancing the development of these compounds into viable therapeutic options.
In conclusion, the latest research on 2021570-18-1 and {1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine highlights their significant potential in the field of drug discovery. Continued investigation into their synthesis, biological activity, and clinical applications will be essential for unlocking their full therapeutic value. This research brief serves as a foundation for future studies and underscores the importance of these compounds in advancing chemical biology and pharmaceutical science.
2021570-18-1 ({1-2-(oxan-2-yl)ethylazetidin-2-yl}methanamine) Related Products
- 1805556-43-7(5-(Chloromethyl)-4-(difluoromethyl)-2-methoxy-3-nitropyridine)
- 1262010-14-9([1,1'-Biphenyl]-3-carboxylic acid, 3'-chloro-5'-fluoro-5-hydroxy-)
- 883537-94-8(3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid)
- 2229366-70-3({2,2-dimethyl-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclopropyl}methanamine)
- 1105201-45-3(N-[(4-methoxyphenyl)methyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide)
- 2728727-53-3(2-amino-N-(4-hydroxycyclohexyl)acetamide hydrochloride)
- 27696-37-3(2-amino-3-chloro-4-methylbenzoic acid)
- 45164-26-9(3-({2-(2-chloroethyl)aminoethyl}amino)propoxyphosphonic acid)
- 1804757-37-6(2-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-5-acetic acid)
- 2098019-38-4(3-(Tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol)




